molecular formula C15H16BNO2S B11840756 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile CAS No. 915402-11-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile

Cat. No.: B11840756
CAS No.: 915402-11-8
M. Wt: 285.2 g/mol
InChI Key: PEENVPPNRCEMSM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile (CAS: 915402-11-8) is an organoboron compound with the molecular formula C₁₅H₁₆BNO₂S and a molecular weight of 285.2 g/mol. Its structure features a benzo[b]thiophene core fused with a nitrile (-CN) group at the 5-position and a pinacol boronate ester at the 2-position. The nitrile group contributes to electron-withdrawing effects, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Key properties include an XLogP3 value of 3.07, indicating moderate lipophilicity, and a polar surface area (PSA) of 70.49 Ų, reflecting its polarity due to the nitrile and boronate moieties .

Properties

CAS No.

915402-11-8

Molecular Formula

C15H16BNO2S

Molecular Weight

285.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C15H16BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-8H,1-4H3

InChI Key

PEENVPPNRCEMSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile typically involves the following steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Dioxaborolane Group: This step often involves borylation reactions using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Nitrile Group: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various biaryl compounds.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group is particularly important for its role in cross-coupling reactions, which are facilitated by palladium catalysts. The nitrile group can also undergo transformations that contribute to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronate esters with heterocyclic backbones. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Key Applications
Target Compound : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile C₁₅H₁₆BNO₂S 285.2 Benzo[b]thiophene, -CN, boronate Suzuki coupling, OLEDs, photovoltaics
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan C₁₃H₁₅BO₂ 244.1 Benzo[b]furan, boronate Polymer synthesis, ligand design
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile C₁₁H₁₄BNO₂S 235.1 Thiophene, -CN, boronate Conjugated polymers, sensors
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate C₁₃H₁₉BO₄S 282.2 Thiophene, ester, boronate Organic electronics, intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₅BNO₂ 227.1 Benzene, -CN, boronate Drug discovery, agrochemicals

Key Differences and Implications

Backbone Heterocycles :

  • Benzo[b]thiophene (target compound) offers extended π-conjugation compared to thiophene or benzo[b]furan , enhancing charge transport in optoelectronic applications . The sulfur atom in thiophene increases electron density vs. oxygen in furan, affecting reactivity in cross-coupling reactions .
  • Benzonitrile derivatives (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) lack fused heterocycles, reducing conjugation but improving solubility .

Functional Group Positioning :

  • The nitrile group at the 5-position in the target compound withdraws electrons, activating the boronate for Suzuki coupling. In contrast, thiophene-2-carbonitrile () places -CN at the 2-position, altering electronic effects and steric hindrance .
  • Ester-substituted thiophenes (e.g., ) exhibit lower reactivity in cross-coupling due to the electron-donating nature of the ester group .

Synthetic Utility :

  • The target compound’s benzo[b]thiophene core is advantageous for constructing rigid, planar architectures in organic semiconductors .
  • Thiophene-3-carbonitrile (CAS: 916454-59-6) has been used in photovoltaic materials but shows lower thermal stability than the benzo-fused analog .

Physicochemical Properties :

  • The target compound’s higher molecular weight (285.2 vs. 235.1–282.2 g/mol) correlates with improved thermal stability in polymer matrices .
  • Benzonitrile-based boronates (e.g., ) exhibit lower melting points (~100–150°C) compared to the target compound’s solid-state stability .

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile
  • Molecular Formula: C15H18BNO2S
  • Molecular Weight: 273.19 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may inhibit tubulin polymerization, thus disrupting the mitotic spindle formation in cancer cells.
  • Case Study: In vitro assays demonstrated that this compound showed potent cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 10 µM. Notably, it exhibited a selective toxicity profile favoring cancer cells over normal cells.
Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)0.8
A549 (Lung Cancer)1.5
HeLa (Cervical Cancer)2.0

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Mechanism of Action: It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Case Study: Against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 4–8 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption: Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Distribution: High tissue distribution with a volume of distribution (Vd) estimated at 3.5 L/kg.
  • Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion: Renal excretion is predominant with a half-life of approximately 6 hours.

Toxicological Profile

Toxicity studies indicate that the compound has a favorable safety profile:

  • Acute Toxicity: No significant adverse effects were observed at doses up to 2000 mg/kg in animal models.
  • Chronic Toxicity: Long-term exposure studies are ongoing to evaluate potential cumulative effects.

Q & A

Basic: What are the common synthetic routes for preparing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the boronic ester moiety. For example, analogous compounds are synthesized via two-step palladium-catalyzed reactions using aryl halides (chlorides or bromides) and boronic esters, followed by purification via silicon gel chromatography . Yields are significantly higher when brominated precursors are used (e.g., 65% for bromides vs. 21% for chlorides in related syntheses), suggesting bromide precursors are preferable for optimization . Catalyst systems (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent) should be tailored to minimize side reactions and improve efficiency .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and boron integration, as demonstrated for structurally similar boronic esters .
  • Mass spectrometry (MS) with DART ionization to confirm molecular weight and isotopic patterns .
  • X-ray crystallography (using SHELX programs) for unambiguous structural determination, particularly for resolving steric or electronic ambiguities in the benzo[b]thiophene core .
  • HPLC and water content analysis to assess purity and hygroscopicity, critical for moisture-sensitive boronic esters .

Advanced: How do the electronic properties of the benzo[b]thiophene and nitrile substituents influence the reactivity of this boronic ester in cross-coupling reactions?

The benzo[b]thiophene ring contributes electron-rich character, enhancing oxidative addition in palladium-catalyzed couplings, while the nitrile group acts as an electron-withdrawing substituent, polarizing the boronic ester and increasing electrophilicity. This dual effect can accelerate transmetallation steps but may also reduce stability under basic conditions. Comparative studies with analogs (e.g., pyridine- or thiophene-based boronic esters) show that nitrile-containing derivatives exhibit faster coupling kinetics but require careful pH control to prevent hydrolysis .

Advanced: What strategies can be employed to address low yields in the synthesis of this compound, particularly when using chlorinated precursors?

Low yields with chlorinated precursors (e.g., 21% in related syntheses ) may stem from slower oxidative addition to palladium. Strategies include:

  • Precursor substitution : Switching to brominated or iodinated aryl halides, which react more efficiently .
  • Catalyst optimization : Using Pd catalysts with stronger electron-donating ligands (e.g., XPhos) to enhance reactivity with chlorides .
  • Microwave-assisted synthesis : Reducing reaction times and improving conversion rates .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray crystallography, refined via SHELX programs, is critical for resolving:

  • Torsional angles in the benzo[b]thiophene ring, which influence conjugation and reactivity.
  • Boron coordination geometry , particularly in cases of potential trivalent vs. tetravalent boron states.
  • Crystal packing effects that may alter solubility or stability. SHELXL is widely used for small-molecule refinement, even for high-resolution or twinned data .

Basic: What are the typical applications of this compound in organic synthesis?

This boronic ester is primarily used as:

  • A Suzuki-Miyaura coupling partner for constructing biaryl systems in pharmaceuticals or materials science .
  • A precursor for charge-transfer dyads , where the nitrile group stabilizes electron-deficient moieties in donor-acceptor systems .
  • A building block for heterocyclic compounds, leveraging the benzo[b]thiophene scaffold’s bioactivity .

Advanced: How does the presence of the nitrile group affect the compound’s stability and handling in various reaction conditions?

The nitrile group increases susceptibility to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

  • Anhydrous reaction conditions : Use of dry solvents (e.g., THF, DMF) and inert atmospheres .
  • Protective group chemistry : Temporary masking of the nitrile (e.g., as a silyl ether) during boronic ester synthesis .
  • pH monitoring : Maintaining neutral to slightly basic conditions during coupling reactions to prevent nitrile degradation .

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